

Spectroscopic Profile of (2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Methoxy-4-methylphenyl)boronic acid
Cat. No.:	B173870

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(2-Methoxy-4-methylphenyl)boronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: Experimental spectral data for **(2-Methoxy-4-methylphenyl)boronic acid** is not readily available in public spectral databases. The data presented herein for the target compound is a combination of predicted values from computational models and data from closely related structural analogs. This guide provides a robust framework for the characterization of this compound.

Core Data Presentation

The following sections summarize the predicted and comparative spectral data for **(2-Methoxy-4-methylphenyl)boronic acid**.

Predicted Spectral Data for (2-Methoxy-4-methylphenyl)boronic acid

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6 (broad s)	broad singlet	2H	$\text{B}(\text{OH})_2$
~7.35	d	1H	Ar-H
~6.80	d	1H	Ar-H
~6.75	s	1H	Ar-H
~3.85	s	3H	$-\text{OCH}_3$
~2.30	s	3H	$-\text{CH}_3$

Solvent: CDCl_3 .

Prediction based on
standard chemical
shift values and
substituent effects.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~160	Ar-C-OCH ₃
~142	Ar-C-CH ₃
~135	Ar-CH
~125 (broad)	Ar-C-B(OH) ₂
~120	Ar-CH
~110	Ar-CH
~55.5	$-\text{OCH}_3$
~21.0	$-\text{CH}_3$

Solvent: CDCl_3 . Prediction based on standard
chemical shift values and substituent effects.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid dimer)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃ , -CH ₃)
~1610, ~1500	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Medium	Symmetric C-O-C stretch (aryl ether)
Prediction based on typical functional group absorption regions.		

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	167.08740
[M+Na] ⁺	189.06934
[M-H] ⁻	165.07284
[M] ⁺	166.07957
Data sourced from PubChem compound summary for C ₈ H ₁₁ BO ₃ . [1]	

Experimental Protocols

While specific protocols for **(2-Methoxy-4-methylphenyl)boronic acid** are not available, the following are detailed, generalized methodologies for obtaining high-quality spectral data for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can result in broadened signals. This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆ or by conversion to a boronate ester.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the boronic acid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm or CDCl₃ at δ ~7.26 ppm) is used as an internal standard.

3. ¹³C NMR Acquisition:

- Instrument: 100 MHz or higher field NMR spectrometer.

- Pulse Program: Proton-decoupled pulse program.
- Number of Scans: 1024 or more, due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak (e.g., DMSO-d₆ at $\delta \sim 39.52$ ppm or CDCl₃ at $\delta \sim 77.16$ ppm) is used as an internal standard.

4. Data Processing:

- The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.
- Processing steps include Fourier transformation, phase correction, baseline correction, and integration of signals.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **(2-Methoxy-4-methylphenyl)boronic acid** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.

2. IR Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

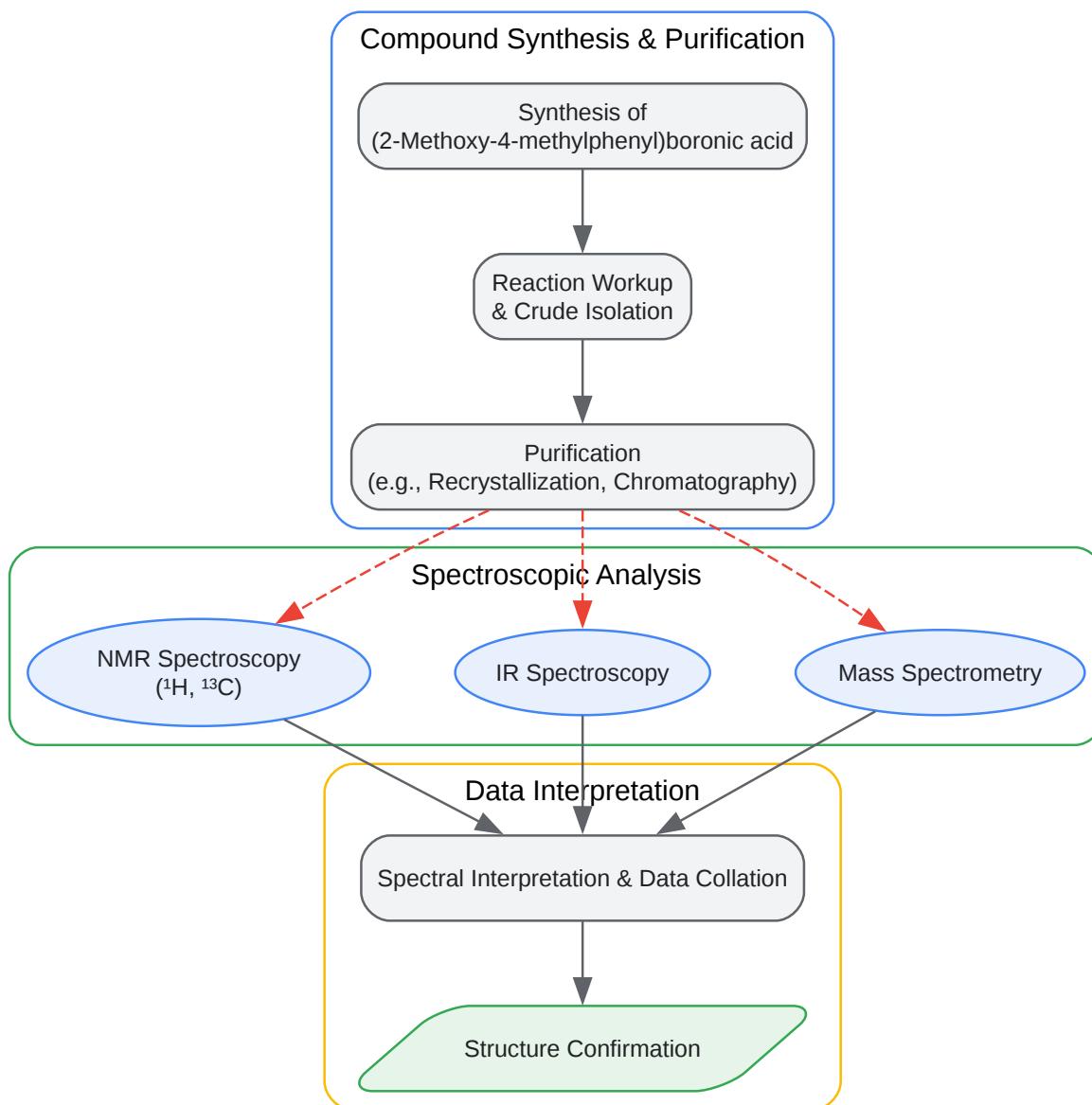
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- The major absorption peaks are identified and labeled.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile. The initial mobile phase of the liquid chromatography system is often a good choice.

2. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:


- LC Separation: Chromatographic separation is performed using a High-Performance Liquid Chromatography (HPLC) system.
- Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer.
- Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this class of compounds, typically run in positive ion mode.
- Mass Range: Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).

3. Data Analysis:

- The resulting mass spectrum is analyzed to identify the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.) and any characteristic fragment ions.
- High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **(2-Methoxy-4-methylphenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173870#2-methoxy-4-methylphenyl-boronic-acid-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com